Tos-PEG6-t-Butyl ester
Overview
Description
Tos-PEG6-t-Butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
Tos-PEG6-t-Butyl ester is a PEG linker containing a t-butyl ester and a tosyl group . The primary targets of this compound are biomolecules with terminal amino groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid, which can undergo conjugation with these amino groups through amide coupling reactions .
Mode of Action
The mode of action of this compound involves two key functional groups: the t-butyl protected carboxyl group and the tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . This free acid can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of this compound’s action is the successful delivery of the conjugated biomolecules into cells or tissues . By increasing the solubility of these biomolecules in aqueous media, this compound can enhance their cellular uptake and efficacy .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid . Therefore, the efficacy and stability of this compound may vary depending on the pH of the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tos-PEG6-t-Butyl ester are largely defined by its structure. The t-butyl protected carboxyl group can be deprotected under acidic conditions, which allows it to undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
Its t-butyl protected carboxyl group can undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG6-t-Butyl ester typically involves the reaction of polyethylene glycol with tosyl chloride and t-butyl ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is often purified using techniques such as column chromatography and recrystallization .
Types of Reactions:
Nucleophilic Substitution: The tosyl group in this compound is a very good leaving group, making it suitable for nucleophilic substitution reactions. .
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid
Major Products:
Nucleophilic Substitution: Products include polyethylene glycol derivatives with various functional groups depending on the nucleophile used.
Deprotection: The major product is the free carboxylic acid form of the polyethylene glycol derivative
Scientific Research Applications
Tos-PEG6-t-Butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Utilized in the production of advanced materials and coatings
Comparison with Similar Compounds
- Tos-PEG4-t-Butyl ester
- Tos-PEG8-t-Butyl ester
- Tos-PEG12-t-Butyl ester
Comparison: Tos-PEG6-t-Butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter chain derivatives like Tos-PEG4-t-Butyl ester, it offers better solubility in aqueous media. On the other hand, longer chain derivatives like Tos-PEG12-t-Butyl ester may provide higher solubility but could be less reactive due to steric hindrance .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S/c1-21-5-7-22(8-6-21)35(26,27)33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-9-23(25)34-24(2,3)4/h5-8H,9-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGDQEZCDGHEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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